Compound Description: This series of compounds, represented by the general structure 4a-n, were designed and synthesized as potential cytotoxins. These compounds were evaluated for their activity against various squamous cell carcinoma cell lines (Ca9-22, HSC-2, HSC-3, and HSC-4) and non-malignant cells (HGF, HPLF, and HPC). Many of these compounds exhibited potent cytotoxicity in the submicromolar range, with some displaying even greater potency than doxorubicin. []
Relevance: While the specific structure of "4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine" is not mentioned within the series 4a-n, the core structure of both the target compound and the 4a-n series share a benzylidene-piperidine framework. This structural similarity suggests potential overlap in their mechanisms of action and biological activities. Further investigation is required to confirm this relationship. []
Compound Description: This compound, identified as 4g within its series, exhibited exceptional cytotoxicity against a panel of four malignant cell lines, achieving an average CC50 value of 0.04 µM. Furthermore, it demonstrated a high degree of tumor-selective toxicity, as evidenced by its selectivity index of 46.3. []
Relevance: Both this compound and "4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine" belong to the same chemical class characterized by a central piperidine ring structure. Furthermore, both compounds possess 3,4,5-trimethoxybenzylidene substituents, a crucial structural feature potentially contributing to their biological activities. The notable cytotoxic activity and selectivity profile of 4g make it a valuable reference point for understanding the structure-activity relationship within this class of compounds and its potential implications for "4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine". []
Compound Description: This curcumin analog demonstrated significant cytotoxic activity against various cancer cell lines, exhibiting IC50 values within the range of 1–2.5 μm. []
Relevance: Similar to "4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine", compound XIIe incorporates a central piperidine ring with aromatic substituents at the 3 and 5 positions. This structural similarity, particularly the presence of a benzylidene group, suggests potential shared chemical properties and warrants further investigation into their biological activities. []
Compound Description: This compound displayed potent inhibition of tubulin polymerization in vitro, achieving a 93.3% inhibition rate, comparable to the known anticancer drug, vincristine. []
Relevance: Both compound VIIa and "4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine" feature a central piperidine ring structure and share a common structural motif with two benzylidene substituents. While the specific substituents on the benzylidene rings differ, the shared scaffold and demonstrated tubulin polymerization inhibitory activity of VIIa could provide valuable insights into the potential mechanism of action and biological effects of "4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine". []
Compound Description: In contrast to compound VIIa, XIIc exhibited a contrasting effect on microtubules by stabilizing them, with a potent 94.8% stabilization rate in vitro, comparable to the anticancer drug, paclitaxel. []
Relevance: Compound XIIc bears a striking structural resemblance to "4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine". Both compounds possess a central piperidine ring substituted at the 3 and 5 positions with identical 3,4,5-trimethoxybenzylidene groups. This close structural similarity, particularly the shared trimethoxybenzylidene motif, strongly suggests that "4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine" might also exhibit tubulin-modulating activity, either stabilizing or destabilizing microtubules. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.